molecular formula C17H21N3O5S2 B6419499 ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate CAS No. 325723-92-0

ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate

Cat. No. B6419499
CAS RN: 325723-92-0
M. Wt: 411.5 g/mol
InChI Key: GZZTURADYXHPLJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate (EDTBC) is a compound that has been used in a variety of scientific research applications. It is an organic compound with a thiazole ring structure and an ethyl ester group. EDTBC has been used in a variety of biochemical and physiological studies as well as in laboratory experiments.

Scientific Research Applications

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the effects of thiazole-based compounds on enzyme activity. It has also been used in physiological studies to investigate the effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate on the nervous system. In addition, ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has been used in laboratory experiments to study the effects of thiazole-based compounds on cell growth and differentiation.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate binds to specific proteins in cells and modulates their activity. This modulation of protein activity is thought to be responsible for the biochemical and physiological effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate have been studied in a variety of studies. ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has been shown to modulate the activity of enzymes involved in signal transduction pathways and cell growth and differentiation. It has also been shown to modulate the activity of ion channels in the nervous system, resulting in changes in neuronal excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is relatively stable in aqueous solution. In addition, it can be used in a variety of experiments to study the effects of thiazole-based compounds on cell growth and differentiation. However, there are some limitations to the use of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in laboratory experiments. It is not always possible to accurately predict the effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate on a given system and the effects may vary depending on the experimental conditions.

Future Directions

The potential future directions for the use of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in scientific research are numerous. Further studies are needed to investigate the effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate on other cellular processes, such as gene expression and metabolism. In addition, further studies are needed to investigate the potential therapeutic applications of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate. Finally, further studies are needed to investigate the potential toxic effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in humans and other organisms.

Synthesis Methods

Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate can be synthesized from the reaction of ethyl 2-thiazolecarboxylate and 4-(diethylsulfamoyl)benzamide. The reaction is carried out in aqueous solution at a temperature of 60-70°C for 1-2 hours. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by precipitation or filtration.

properties

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-4-20(5-2)27(23,24)13-9-7-12(8-10-13)15(21)19-17-18-14(11-26-17)16(22)25-6-3/h7-11H,4-6H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZTURADYXHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149379
Record name Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiazole-4-carboxylate

CAS RN

325723-92-0
Record name Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325723-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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